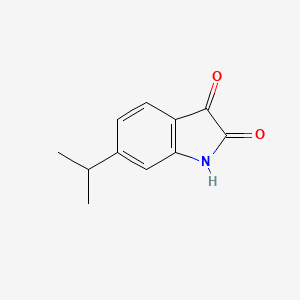
6-Isopropylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound features an indoline core with an isopropyl group at the 6-position and a dione functionality at the 2,3-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the indoline-2,3-dione scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Isopropylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Isopropylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s dione functionality allows it to participate in redox reactions, influencing cellular processes. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: Lacks the isopropyl group but shares the indoline core and dione functionality.
6-Methylindoline-2,3-dione: Similar structure with a methyl group instead of an isopropyl group.
6-Ethylindoline-2,3-dione: Features an ethyl group at the 6-position.
Uniqueness
6-Isopropylindoline-2,3-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
188784-45-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-propan-2-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-3-4-8-9(5-7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
MNGRULZILXDHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


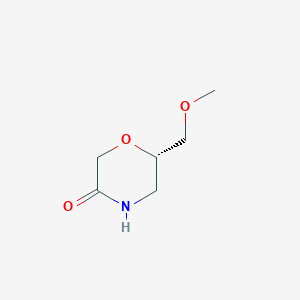
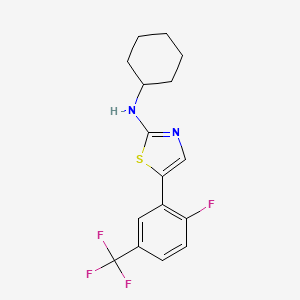

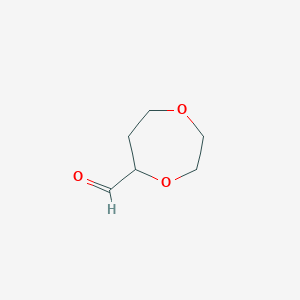
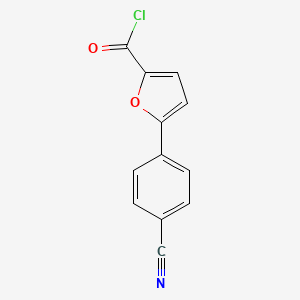
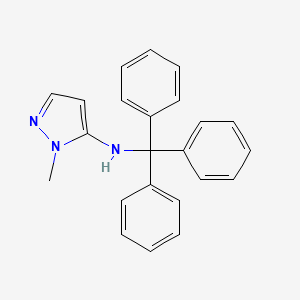
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
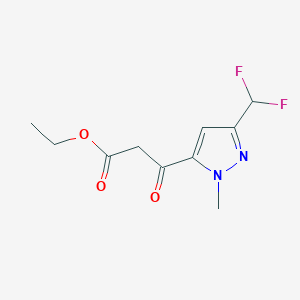
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)

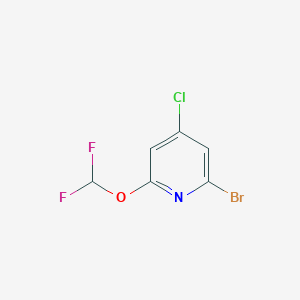
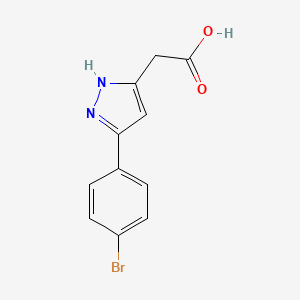
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)

